The compound is classified as a tertiary amine and a carbamate derivative, featuring a bicyclic norbornane structure. It is identified by the CAS number 1417551-43-9 and has a high purity of 97% as reported in various chemical databases . The IUPAC name for this compound is tert-butyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate, reflecting its structural characteristics.
The synthesis of tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate involves several steps and can be achieved through different methods:
The molecular structure of tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate features:
The structural representation can be summarized using its SMILES notation: CC(C)(C)OC(=O)NC12CCC(CO)(CC1)C2
.
Tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate participates in various chemical reactions:
These reactions are essential in synthetic organic chemistry for constructing more intricate molecules.
The mechanism of action for tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate primarily revolves around its interactions as a nucleophile or electrophile in various chemical environments:
This versatility makes it a valuable intermediate in organic synthesis.
Tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate finds applications primarily in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2